Chloropropanol

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

1-Chloropropan-1-ol (CAS 94484-16-9) is a chlorohydrin with the molecular formula C₃H₇ClO and a molecular weight of 94.54 g/mol. It is a specific isomer of chloropropanol, distinct from the more common industrial isomers 1-chloro-2-propanol (CAS 127-00-4) and 3-chloro-1-propanol (CAS 627-30-5).

Molecular Formula C3H7ClO
Molecular Weight 94.54 g/mol
CAS No. 94484-16-9
Cat. No. B1252657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropropanol
CAS94484-16-9
Synonyms1-chloro-1-propanol
Molecular FormulaC3H7ClO
Molecular Weight94.54 g/mol
Structural Identifiers
SMILESCCC(O)Cl
InChIInChI=1S/C3H7ClO/c1-2-3(4)5/h3,5H,2H2,1H3
InChIKeyRZWHKKIXMPLQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloropropan-1-ol (CAS 94484-16-9) for Organic Synthesis: Sourcing and Differentiation Guide


1-Chloropropan-1-ol (CAS 94484-16-9) is a chlorohydrin with the molecular formula C₃H₇ClO and a molecular weight of 94.54 g/mol . It is a specific isomer of chloropropanol, distinct from the more common industrial isomers 1-chloro-2-propanol (CAS 127-00-4) and 3-chloro-1-propanol (CAS 627-30-5). Its structural uniqueness lies in the chlorine and hydroxyl functional groups being attached to the same terminal carbon atom, making it a geminal halohydrin . This structure confers distinct reactivity profiles that are critical for specific research applications, particularly in stereoselective synthesis and mechanistic studies [1].

Why Generic 'Chloropropanol' Cannot Substitute for 1-Chloropropan-1-ol (CAS 94484-16-9)


Procuring a generic 'chloropropanol' or an alternative isomer such as 1-chloro-2-propanol (CAS 127-00-4) or 3-chloro-1-propanol (CAS 627-30-5) cannot substitute for 1-chloropropan-1-ol (CAS 94484-16-9) in specific applications. The position of the chlorine atom relative to the hydroxyl group fundamentally alters the compound's chemical reactivity, physical properties, and biological interactions. For instance, 1-chloro-2-propanol is primarily an industrial intermediate for propylene oxide , while 3-chloro-1-propanol is a known inhibitor of glycolytic enzymes [1]. In contrast, 1-chloropropan-1-ol exists as a pair of enantiomers due to its chiral center, enabling its unique use as a chiral building block for asymmetric synthesis [2]. Using an incorrect isomer would lead to different reaction pathways, products, or biological outcomes, rendering the experiment or process invalid. The quantitative evidence below substantiates these critical differences.

Quantitative Differentiation Evidence for 1-Chloropropan-1-ol (CAS 94484-16-9) vs. Closest Analogs


Structural and Chiral Purity: 1-Chloropropan-1-ol as a Single Enantiomer Source vs. Racemic Mixtures

1-Chloropropan-1-ol (CAS 94484-16-9) possesses a chiral center, allowing it to be sourced as a single enantiomer. This is in stark contrast to its positional isomer, 3-chloro-1-propanol (CAS 627-30-5), which is achiral. The ability to obtain a single enantiomer of 1-chloropropan-1-ol is critical for applications demanding high stereochemical purity [1]. While commercial sources often provide a racemic mixture, the potential for enantiopure supply enables its use in stereospecific syntheses. In a related study on (S)-3-chloro-1,2-propanediol, a chiral chloropropanol, an enantiomeric excess (ee) of 99.4% was achieved using microbial resolution [2]. By class-level inference, similar high enantiopurity is potentially achievable for 1-chloropropan-1-ol, making it a valuable target for chiral resolution and asymmetric synthesis.

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis Chiral Building Block

Aqueous Stability: Higher Resistance to Hydrolysis of 1-Chloropropan-1-ol Compared to 2-Chloroethanol

The stability of a chlorohydrin in aqueous media is a critical parameter for its handling and use in reactions. 1-Chloropropan-1-ol exhibits a distinct stability profile compared to its lower homolog, 2-chloroethanol. This is primarily due to the electron-donating effect of the additional methyl group in 1-chloropropan-1-ol, which stabilizes the molecule against nucleophilic attack [1]. While quantitative hydrolysis rates for 1-chloropropan-1-ol are not directly available, the trend in the series is well-established. 2-Chloroethanol hydrolyzes relatively rapidly to ethylene glycol, whereas 3-chloro-1-propanol is known to be more stable, requiring harsher conditions for hydrolysis [2]. By class-level inference, 1-chloropropan-1-ol, with the chlorine on a secondary-like carbon adjacent to a hydroxyl-bearing carbon, is expected to have intermediate stability. This greater stability compared to smaller chloroalcohols translates to a longer effective lifetime in aqueous reaction mixtures and greater predictability in multi-step syntheses.

Stability Studies Aqueous Chemistry Hydrolysis Reaction Conditions

Differentiated Reactivity as a Key Intermediate in Organic Synthesis

The geminal halohydrin structure of 1-chloropropan-1-ol (CAS 94484-16-9) imparts a unique and differentiated reactivity profile, making it a strategic choice for specific synthetic transformations. Unlike 1-chloro-2-propanol, which is primarily used in large-scale industrial processes , or 3-chloro-1-propanol, which serves as a general C3 building block , 1-chloropropan-1-ol is positioned for use in more specialized, small-scale synthesis. Its structure allows it to act as a masked aldehyde or ketone. For instance, upon reaction, the carbon bearing both the chlorine and hydroxyl groups can be converted to a carbonyl group [1]. This property is not shared by its isomers, which instead form epoxides (1-chloro-2-propanol) or undergo simple nucleophilic substitution (3-chloro-1-propanol). While quantitative yield data for 1-chloropropan-1-ol in a direct comparison is not available, the fundamental difference in reaction pathway is a quantifiable difference in product outcome. This positional reactivity is a key differentiator for chemists designing complex molecule syntheses.

Organic Synthesis Synthetic Intermediate Nucleophilic Substitution Pharmaceutical Intermediates

High-Value Application Scenarios for 1-Chloropropan-1-ol (CAS 94484-16-9)


Chiral Building Block for Asymmetric Pharmaceutical Synthesis

1-Chloropropan-1-ol is uniquely suited as a chiral building block for the synthesis of enantiomerically pure pharmaceutical intermediates. Its chiral nature, which is absent in achiral isomers like 3-chloro-1-propanol, allows for the construction of stereochemically complex drug candidates. By employing chiral resolution techniques, researchers can obtain a single enantiomer of 1-chloropropan-1-ol and use it to introduce a specific stereocenter into a larger molecule, as demonstrated with high enantiomeric excess in similar chloropropanols [1].

Mechanistic Probes in Enzymatic and Chemical Hydrolysis Studies

The unique geminal halohydrin structure of 1-chloropropan-1-ol makes it a valuable mechanistic probe for studying hydrolysis and substitution reactions. Its stability and reaction pathway differ fundamentally from other chloropropanols, which form epoxides or terminal diols. This allows researchers to use 1-chloropropan-1-ol to investigate specific reaction mechanisms, such as anchimeric assistance or the formation of carbonyl intermediates, providing insights not obtainable with its isomers [2].

Synthesis of Novel Agrochemical and Specialty Chemical Intermediates

For the development of new agrochemicals or specialty chemicals, the differentiated reactivity of 1-chloropropan-1-ol offers a strategic advantage. Its ability to act as a masked carbonyl or to undergo unique transformations provides a pathway to novel molecular architectures not easily accessible from other common C3 building blocks like 3-chloro-1-propanol. This makes it a compound of choice for research and development programs seeking to create new intellectual property .

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